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Compound of Interest

Compound Name: 2-Methylquinoline-4,6-diamine

Cat. No.: B183244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

for the characterization of 2-Methylquinoline-4,6-diamine. Due to the limited availability of

published experimental spectra for this specific compound, this document outlines the

expected spectroscopic data based on the analysis of related quinoline derivatives and

provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for 2-
Methylquinoline-4,6-diamine. These predictions are based on the known spectral

characteristics of 2-methylquinoline and the expected influence of the amino groups at the 4

and 6 positions.

Table 1: Predicted ¹H NMR Spectral Data for 2-
Methylquinoline-4,6-diamine
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Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Notes

CH₃ (at C2) 2.5 - 2.7 Singlet

H3 6.5 - 6.7 Singlet

Upfield shift due to

electron-donating NH₂

at C4.

H5 7.0 - 7.2 Doublet

H7 7.3 - 7.5 Doublet of doublets

H8 7.8 - 8.0 Doublet

NH₂ (at C4) 4.5 - 5.5 Broad Singlet

Chemical shift can

vary with solvent and

concentration.

NH₂ (at C6) 3.5 - 4.5 Broad Singlet

Chemical shift can

vary with solvent and

concentration.

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-
Methylquinoline-4,6-diamine
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Carbon Assignment Predicted Chemical Shift (ppm)

C2 158 - 162

C3 118 - 122

C4 148 - 152

C4a 145 - 149

C5 120 - 124

C6 140 - 144

C7 125 - 129

C8 128 - 132

C8a 147 - 151

CH₃ 23 - 27

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Key IR Absorption Bands for 2-
Methylquinoline-4,6-diamine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine) 3200 - 3500 Medium-Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=N Stretch (Quinoline) 1600 - 1650 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-N Stretch (Aromatic Amine) 1250 - 1350 Strong
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Table 4: Predicted Mass Spectrometry Data for 2-
Methylquinoline-4,6-diamine

Analysis Type Predicted Value

Molecular Formula C₁₀H₁₁N₃[1]

Molecular Weight 173.21 g/mol [1]

Exact Mass 173.0953

Predicted m/z of [M+H]⁺ 174.1031

Key Fragmentation Pathways Loss of CH₃, NH₂, and HCN are anticipated.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-
Methylquinoline-4,6-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as

follows[2]:

Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrument Setup:

Use a spectrometer with a minimum field strength of 300 MHz for optimal resolution.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Employ a standard single-pulse experiment.

Set appropriate spectral width, acquisition time, and relaxation delay.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans and a longer relaxation delay are typically required compared to

¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended.

Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

For a volatile and thermally stable compound like 2-Methylquinoline-4,6-diamine, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable

method.

Alternatively, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS)

can be used, which is a softer ionization technique that is likely to yield a prominent

molecular ion peak.

Mass Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation pattern of the molecular ion.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 2-Methylquinoline-4,6-diamine.
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Caption: Workflow for the spectroscopic characterization of 2-Methylquinoline-4,6-diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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